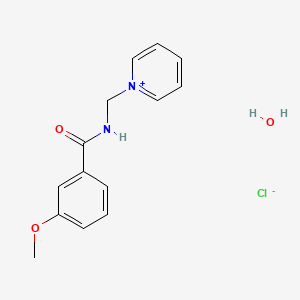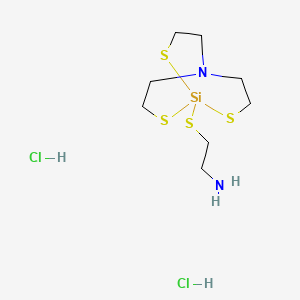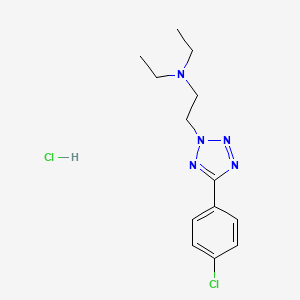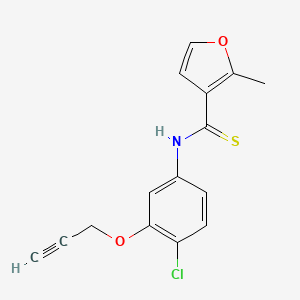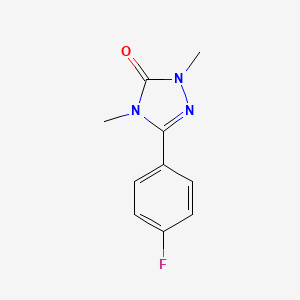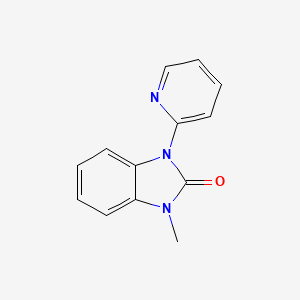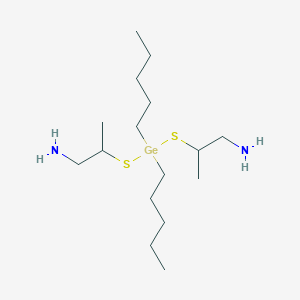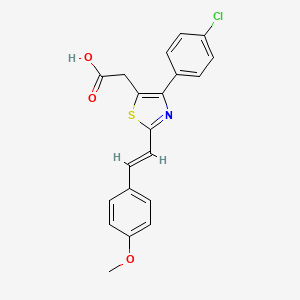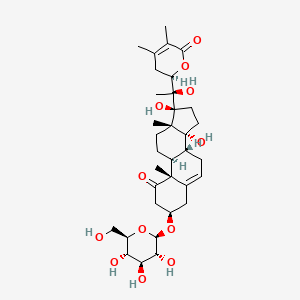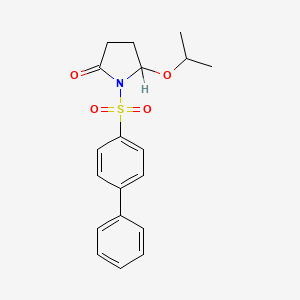
1-((1,1'-Biphenyl)-4-ylsulfonyl)-5-(1-methylethoxy)-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1,1’-Biphenyl)-4-ylsulfonyl)-5-(1-methylethoxy)-2-pyrrolidinone is a complex organic compound with a unique structure that combines a biphenyl group, a sulfonyl group, and a pyrrolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1,1’-Biphenyl)-4-ylsulfonyl)-5-(1-methylethoxy)-2-pyrrolidinone typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the biphenyl group, the introduction of the sulfonyl group, and the construction of the pyrrolidinone ring. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-((1,1’-Biphenyl)-4-ylsulfonyl)-5-(1-methylethoxy)-2-pyrrolidinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions on the biphenyl group can introduce various functional groups.
Aplicaciones Científicas De Investigación
1-((1,1’-Biphenyl)-4-ylsulfonyl)-5-(1-methylethoxy)-2-pyrrolidinone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of 1-((1,1’-Biphenyl)-4-ylsulfonyl)-5-(1-methylethoxy)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The biphenyl group can interact with hydrophobic regions of proteins, while the pyrrolidinone ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-((1,1’-Biphenyl)-4-ylsulfonyl)-5-(1-methylethoxy)-2-pyrrolidinone: shares structural similarities with other sulfonyl-containing compounds and biphenyl derivatives.
1-((1,1’-Biphenyl)-4-ylsulfonyl)-5-(1-methylethoxy)-2-pyrrolidinone: can be compared to other pyrrolidinone derivatives in terms of its chemical reactivity and biological activity.
Uniqueness
The uniqueness of 1-((1,1’-Biphenyl)-4-ylsulfonyl)-5-(1-methylethoxy)-2-pyrrolidinone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and development in multiple fields.
Propiedades
Número CAS |
111711-84-3 |
|---|---|
Fórmula molecular |
C19H21NO4S |
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
1-(4-phenylphenyl)sulfonyl-5-propan-2-yloxypyrrolidin-2-one |
InChI |
InChI=1S/C19H21NO4S/c1-14(2)24-19-13-12-18(21)20(19)25(22,23)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-11,14,19H,12-13H2,1-2H3 |
Clave InChI |
JHQBVDHIWKARRA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1CCC(=O)N1S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(dimethylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12737911.png)

